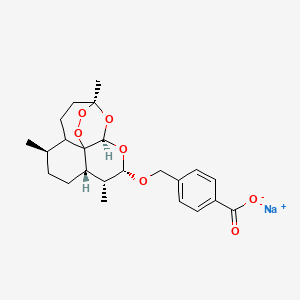
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) is a xanthophyll.
Scientific Research Applications
Carotenoid Composition and Biosynthesis
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) is a significant component in the study of carotenoids and their biosynthetic pathways. For instance, in Gemmatimonas aurantiaca, a bacterium belonging to the Gemmatimonadetes phylum, this compound was identified as a major carotenoid. It plays a role in the biosynthesis of carotenoids, involving enzymes like geranylgeranyl pyrophosphate synthase, phytoene synthase, and phytoene desaturase. This discovery was notable as oscillol 2,2'-diglycosides were previously reported only in a limited number of cyanobacteria, making it a novel finding in a different bacterial phylum (Takaichi, Maoka, Takasaki, & Hanada, 2010).
Enzymatic Activity and Function
The study of alpha-L-fucosidase, an enzyme capable of cleaving alpha-L-fucosidic linkages, is another area of research interest. In Bacillus circulans, two types of alpha-L-fucosidase with different substrate specificities were discovered. These enzymes play a crucial role in breaking down various oligosaccharides and glycoproteins. The specificity of these enzymes towards certain linkages and substrates is essential for understanding various biological processes and their potential applications in industrial and medical fields (Tsuji, Yamamoto, & Tochikura, 1990).
Role in Anticoagulant Activity
Research into sulfated galactans and sulfated fucans, which can include structures related to (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside), indicates that these compounds can possess anticoagulant activity. The specific structural features within these compounds, like 2-O-sulfated, 3-linked alpha-L-galactan, are important in mediating this activity. Understanding these structures and their effects on thrombin inhibition and interactions with coagulation cofactors provides insights into potential therapeutic applications (Pereira, Melo, & Mourão, 2002).
Potential in Pathologic Processes
Alpha-L-fucose, a component of (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside), plays a critical role in various normal and pathologic processes, including neoplasia. It is a key molecule in cell-recognition and adhesion-signaling pathways. Fucosylated oligosaccharide ligands, which include alpha-L-fucose, are important in mediating cell-cell adhesion in processes like inflammation and neoplastic progression. This research highlights the significance of alpha-L-fucose in cellular homeostasis and its potential as a target in disease treatment and management (Listinsky, Siegal, & Listinsky, 1998).
properties
Molecular Formula |
C52H76O12 |
|---|---|
Molecular Weight |
893.2 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,31-dihydroxy-2,6,10,14,19,23,27,31-octamethyl-30-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxydotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H76O12/c1-33(21-15-23-35(3)25-17-27-37(5)29-31-41(51(9,10)59)63-49-47(57)45(55)43(53)39(7)61-49)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)30-32-42(52(11,12)60)64-50-48(58)46(56)44(54)40(8)62-50/h13-32,39-50,53-60H,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,31-29+,32-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+/t39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-/m0/s1 |
InChI Key |
ZYYNEJWFGGVJQZ-ASFDWNNCSA-N |
Isomeric SMILES |
C[C@@H]1O[C@H]([C@H]([C@@H]([C@@H]1O)O)O)O[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@H](O[C@@H]2O[C@H]([C@H]([C@H]([C@@H]2O)O)O)C)C(O)(C)C)\C)\C)\C)/C)/C)/C |
SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




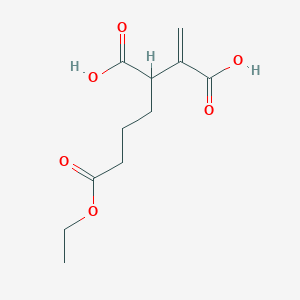

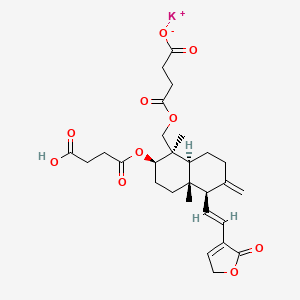
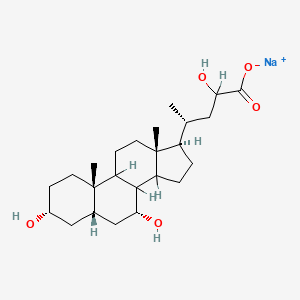
![(3S,6S,7R,8aR)-6-(4-hydroxyphenyl)-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260697.png)
![1-[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B1260698.png)
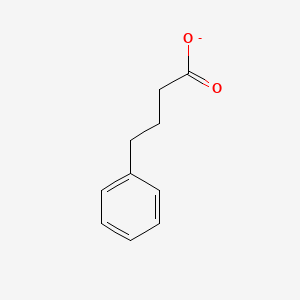


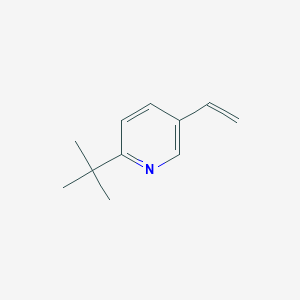

![(3S,4R)-3-[(1R)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260706.png)
